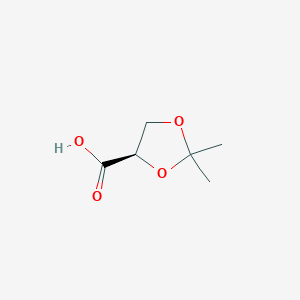

(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFVBLDYBXHAF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233609 | |

| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114746-70-2 | |

| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114746-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a chiral building block derived from D-tartaric acid, is a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Its rigid dioxolane ring and defined stereochemistry at the C4 position make it an invaluable starting material for asymmetric synthesis. A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and the characterization of its derivatives. This guide provides a comprehensive overview of the key physical properties of this compound, complete with detailed experimental protocols for their determination.

Chemical Structure and General Information

-

IUPAC Name: (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

-

CAS Number: 114746-70-2[1]

-

Molecular Formula: C₆H₁₀O₄[2]

-

Molecular Weight: 146.14 g/mol [3]

-

Appearance: White solid[2]

Summary of Physical Properties

For ease of reference, the key physical properties of this compound and its racemic mixture are summarized in the table below.

| Property | This compound | Racemic (±)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid |

| Melting Point | Not available | 68 °C[2] |

| Boiling Point | Not available | 244.2 ± 35.0 °C at 760 mmHg[2] |

| Optical Rotation | Not available | 0° (optically inactive) |

| Solubility | Soluble in water[4] | Soluble in water[4] |

| Density | Not available | 1.2 ± 0.1 g/cm³[2] |

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For chiral compounds, the melting point of a pure enantiomer can differ significantly from that of its racemic mixture.

Observed Data:

Experimental Protocol for Melting Point Determination:

The melting point is determined by packing a small amount of the solid into a capillary tube and heating it slowly in a calibrated apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Packing the Sample: The capillary tube is inverted and tapped gently to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-1 °C).

Sources

A Technical Guide to (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A Chiral Building Block for Pharmaceutical Synthesis

CAS Number: 114746-70-2[1]

Introduction

(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid, stereodefined structure, derived from D-glyceraldehyde, provides a versatile scaffold for the introduction of chirality into complex target molecules. The dioxolane moiety serves as a protecting group for a vicinal diol, offering stability across a range of reaction conditions while the carboxylic acid functional group allows for a variety of chemical transformations. This guide provides an in-depth overview of its synthesis, properties, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

While some data is available for the racemic mixture, specific properties for the (R)-enantiomer are often inferred from its derivatives, such as the corresponding methyl ester. A summary of key physicochemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | 68 °C (for racemic mixture) | [2] |

| Boiling Point | 244.2 ± 35.0 °C at 760 mmHg (for racemic mixture) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (for racemic mixture) | [2] |

| CAS Number | 114746-70-2 | [1] |

Note: Some physical properties listed are for the racemic 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, as specific data for the (R)-enantiomer can be limited in publicly available databases.

Synthesis of this compound

The most common and efficient synthesis of this compound originates from readily available and inexpensive chiral pool starting materials, such as D-mannitol or (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol. The latter is commercially available and can be oxidized to the desired carboxylic acid.

Synthetic Pathway: Oxidation of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

A robust and widely applicable method for this transformation is the oxidation of the primary alcohol. Several oxidizing agents can be employed for this purpose, with the choice often depending on the desired scale, cost, and tolerance of other functional groups.

Sources

An In-depth Technical Guide to (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A Cornerstone Chiral Building Block

Executive Summary: (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a versatile, enantiomerically pure building block crucial in modern asymmetric synthesis. Derived from the chiral pool, this molecule provides a synthetically valuable framework containing a carboxylic acid for further modification and a protected diol functionality. Its rigid stereochemistry and predictable reactivity make it an indispensable tool for introducing the (R)-configuration at a key stereocenter in the development of complex molecules, particularly pharmaceuticals and other bioactive compounds. This guide details its structural properties, synthesis, applications, and core experimental considerations for its effective use in research and development.

Introduction: The Strategic Value of a Protected Chiral Acid

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[1] Chiral building blocks—enantiopure molecules used as starting materials—are a cornerstone of efficient asymmetric synthesis, allowing for the direct incorporation of a defined stereocenter into a larger target molecule.[2][][4]

This compound (also known as (R)-isopropylidene-glyceric acid) belongs to this critical class of reagents. It is conceptually derived from (R)-glyceric acid, where the vicinal diol is protected as an isopropylidene ketal. This protection strategy serves a dual purpose: it masks the reactive hydroxyl groups, preventing unwanted side reactions, and it imparts conformational rigidity, which is often beneficial for stereocontrol in subsequent transformations. The remaining carboxylic acid function serves as a versatile handle for a wide array of chemical modifications, including amide bond formation, esterification, and reduction.[5]

Physicochemical Properties & Structural Elucidation

A thorough understanding of the molecule's physical and spectral properties is the foundation for its successful application in synthesis.

Core Structure and Identification

The molecule's IUPAC name is this compound.[6] Its structure features a five-membered dioxolane ring with two geminal methyl groups at the C2 position and a carboxylic acid at the stereogenic C4 center.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; O2 [label="O"]; C3 [label="C"]; O4 [label="O"]; C5 [label="C"];

C6 [label="C"]; H_C6_1 [label="H", pos="0.5,0.866!"]; H_C6_2 [label="H", pos="-0.5,0.866!"]; H_C6_3 [label="H", pos="-1,0!"];

C7 [label="C"]; H_C7_1 [label="H", pos="0.5,-0.866!"]; H_C7_2 [label="H", pos="-0.5,-0.866!"]; H_C7_3 [label="H", pos="1,0!"];

C8 [label="C"]; O9 [label="O"]; O10 [label="O"]; H_O10 [label="H"];

H_C5 [label="H"];

CH2_1 [label="H"]; CH2_2 [label="H"];

// Position nodes C1 [pos="0,0!"]; O2 [pos="1.4,0!"]; C3 [pos="1.75,1.5!"]; O4 [pos="0.75,2.5!"]; C5 [pos="-0.5,1.75!"];

C6 [pos="-0.5,-1.5!"]; C7 [pos="2.9,0!"];

C8 [pos="-2,2.5!"]; O9 [pos="-2,4!"]; O10 [pos="-3.2,2!"]; H_O10 [pos="-3.9,2.5!"];

H_C5 [pos="-1.2,1.2!"];

CH2_1 [pos="2.5,1.8!"]; CH2_2 [pos="1.2,1.9!"];

// Draw bonds C1 -- O2; O2 -- C3; C3 -- O4; O4 -- C5; C5 -- C1;

C1 -- C6; C1 -- C7;

C5 -- C8; C8 -- O9 [style=double]; C8 -- O10; O10 -- H_O10;

C5 -- H_C5;

C3 -- CH2_1; C3 -- CH2_2; } caption="Structure of this compound"

Table 1: Key Physicochemical and Spectroscopic Identifiers

| Property | Value | Source |

| CAS Number | 114746-70-2 | [6][7] |

| Molecular Formula | C₆H₁₀O₄ | [8] |

| Molecular Weight | 146.14 g/mol | [6][8] |

| Appearance | Typically a white solid | [9] |

| ¹H NMR (CDCl₃) | δ ~4.5 (m, 1H, H-4), 4.3 (dd, 1H, H-5a), 4.2 (dd, 1H, H-5b), 1.5 (s, 3H, CH₃), 1.4 (s, 3H, CH₃) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~175 (C=O), 110 (C(CH₃)₂), 75 (C-4), 67 (C-5), 26 (CH₃), 25 (CH₃) | Predicted |

| InChI Key | OZPFVBLDYBXHAF-SCSAIBSYSA-N | [6][8] |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided values are typical representations.

Rationale for Spectroscopic Features

-

¹H NMR: The proton at the C4 stereocenter is the most downfield of the ring protons due to its proximity to both a ring oxygen and the carboxylic acid. The two protons on C5 are diastereotopic and appear as distinct signals, typically as doublets of doublets (dd) due to coupling to each other (geminal coupling) and to the C4 proton (vicinal coupling). The two methyl groups of the isopropylidene protector are magnetically equivalent and appear as sharp singlets.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most downfield signal. The quaternary carbon of the isopropylidene group is also characteristic. The remaining signals correspond to the carbons of the dioxolane ring and the methyl groups.

Synthesis and Manufacturing

The primary route to this compound involves the modification of a readily available chiral pool starting material. A common and efficient precursor is (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (R)-Solketal), which is itself derived from glycerol.[10]

The synthesis is a two-step process involving protection followed by oxidation.

Step 1: Isopropylidene Ketal Formation

The vicinal diol of a glycerol derivative is protected by reacting it with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms the 1,3-dioxolane ring, yielding (R)-Solketal.

-

Causality: This protection is crucial. The isopropylidene group is robust and stable to a wide range of reaction conditions, including oxidation, but can be readily removed under aqueous acidic conditions to liberate the diol when needed.

Step 2: Oxidation of the Primary Alcohol

The primary alcohol of (R)-Solketal is oxidized to the carboxylic acid. A variety of oxidizing agents can be used, but modern, selective methods like TEMPO-catalyzed oxidation with sodium hypochlorite are preferred for their high yields and mild conditions, which prevent over-oxidation or cleavage of the protecting group.

-

Trustworthiness: The reaction progress must be monitored (e.g., by TLC or HPLC) to ensure complete conversion of the starting material. Upon completion, a standard aqueous workup followed by extraction and purification (typically crystallization or chromatography) is performed. The final product's purity and identity must be confirmed by spectroscopic methods (NMR, IR) and polarimetry to verify the enantiomeric integrity.

Applications in Synthesis and Drug Development

The utility of this building block lies in its ability to serve as a versatile C3 synthon, introducing a chiral oxygenated fragment into a target molecule.

Asymmetric Synthesis of Bioactive Molecules

The carboxylic acid provides a reactive site for coupling with amines, alcohols, or other nucleophiles. This is frequently exploited in the synthesis of complex pharmaceuticals. For instance, a related aldehyde derivative, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anti-cancer drug Gemcitabine.[11] While the topic molecule is the corresponding acid, it can be readily converted to the aldehyde or other derivatives, highlighting the versatility of this structural family.

Logic of Application: A Decision Workflow

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for coupling the title compound with a generic primary amine using a common peptide coupling reagent.

Objective: To synthesize an (R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide derivative.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, 1M HCl, saturated NaHCO₃, brine

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Addition of Reagents: Add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

-

Expertise Insight: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and maintain a basic pH required for efficient coupling. HATU is a highly efficient coupling reagent that minimizes racemization of the chiral center.

-

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Verify the retention of stereochemical integrity using chiral HPLC or by measuring the specific rotation if a literature value is available.

Safety, Handling, and Storage

-

Hazards: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend cold storage to ensure long-term stability.[7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for imparting chirality with high fidelity. Its robust protecting group, versatile carboxylic acid handle, and reliable synthetic accessibility from the chiral pool secure its place as a valuable asset for researchers and professionals in drug development and complex molecule synthesis. Mastery of its properties and reaction methodologies enables the efficient and predictable construction of stereochemically defined molecules.

References

-

Wojaczyńska, E., & Wojaczyński, J. (2021). Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley-VCH. [Link]

-

LookChem. (n.d.). What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde? Retrieved from LookChem website. [Link]

-

Wiley-VCH. (n.d.). Chiral Building Blocks in Asymmetric Synthesis. Retrieved from Wiley-VCH website. [Link]

-

Majhi, P. K., & Ghorai, P. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis, 12(14), 8459–8492. [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Georganics. (n.d.). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from Georganics website. [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. wiley.com [wiley.com]

- 4. Wiley-VCH - Chiral Building Blocks in Asymmetric Synthesis [wiley-vch.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 114746-70-2 [sigmaaldrich.com]

- 7. 114746-70-2|this compound|BLD Pharm [bldpharm.com]

- 8. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 11. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Solubility of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a key chiral building block in organic synthesis and pharmaceutical development. Understanding its solubility characteristics is paramount for reaction optimization, purification, formulation, and ensuring reproducible outcomes in drug discovery and development pipelines.

Physicochemical Properties: The Foundation of Solubility

A thorough understanding of the physicochemical properties of this compound is the starting point for any solubility investigation. These inherent characteristics govern its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 146.14 g/mol | [1][2][3][4][5][6] |

| Predicted pKa | 3.12 ± 0.40 | [1][3] |

| Predicted Boiling Point | 244.2 ± 35.0 °C | [1][3] |

| Appearance | White solid | [7][8] |

The predicted pKa of approximately 3.12 is a critical parameter, indicating that this compound is a weak acid. This acidity is a key determinant of its aqueous solubility, which will be highly dependent on the pH of the medium.

Aqueous Solubility: The Critical Role of pH

The solubility of this compound in aqueous media is profoundly influenced by pH. This behavior is dictated by the equilibrium between the protonated (less soluble) and deprotonated (more soluble) forms of the carboxylic acid group.

At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which has limited solubility in water. As the pH increases to above the pKa, the carboxylic acid group will deprotonate to form the carboxylate anion. This charged species is significantly more polar and, therefore, more soluble in water.

Visualizing the pH-Solubility Relationship

Caption: pH-dependent equilibrium and its effect on solubility.

Solubility in Organic Solvents

The solubility in organic solvents is crucial for applications in organic synthesis, including reaction setup, workup, and purification via crystallization. The polarity of the solvent plays a key role in determining the extent of dissolution.

While exhaustive quantitative data is not publicly available, based on the structure of this compound, a qualitative assessment of its solubility in common organic solvents can be made. The presence of both a polar carboxylic acid group and a more nonpolar dioxolane ring suggests miscibility in a range of polar and moderately polar organic solvents.

Expected Solubility Profile (Qualitative):

-

High Solubility: Methanol, Ethanol, Acetone, Tetrahydrofuran (THF)

-

Moderate Solubility: Ethyl Acetate, Dichloromethane

-

Low Solubility: Hexane, Toluene

It is imperative for researchers to experimentally determine the quantitative solubility in the specific solvent system to be used for their application.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Step-by-Step Protocol for Thermodynamic Solubility Determination:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired solvent (e.g., buffered aqueous solution at a specific pH, or an organic solvent) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator. For many pharmaceutical applications, this is typically set at 25°C or 37°C.

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended.[10] It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.[10]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

-

Visualizing the Shake-Flask Workflow

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of dissolved this compound in solubility studies. A reverse-phase HPLC method is generally suitable for this compound.

Recommended Starting HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5-95% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Method Development Considerations:

-

Method Validation: It is essential to validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create a calibration curve.

-

Sample Dilution: The diluent for the filtered supernatant should ideally be the mobile phase to avoid peak distortion.

Factors Influencing Solubility: Field-Proven Insights

Several factors beyond solvent and pH can significantly impact the measured solubility of this compound. A senior scientist must consider these to ensure the generation of reliable and reproducible data.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility.[][12][13] It is crucial to characterize the solid form used in the solubility determination (e.g., using X-ray powder diffraction) to ensure consistency. A comprehensive polymorph screen is often a necessary step in early drug development to identify the most stable and suitable solid form.[14][15]

-

Stability of the Dioxolane Ring: The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions.[10][16][17][18] When conducting solubility studies in acidic aqueous media, it is important to monitor for potential degradation of the compound over the equilibration period. This can be achieved by analyzing the samples for the appearance of degradation products using a stability-indicating HPLC method. The rate of hydrolysis is highly dependent on the pH of the solution, with the ring being most labile at low pH and generally stable under neutral to basic conditions.

-

Impact of Chirality: While enantiomers have identical physical properties in an achiral environment (including solubility), the presence of chiral impurities or a racemic mixture can influence the solubility of the desired enantiomer.[1][2][8][19][20] It is good practice to confirm the enantiomeric purity of the starting material.

-

Ionic Strength: In aqueous solutions, the presence of salts can affect solubility through the common ion effect or changes in the activity of the solute. It is important to control and report the ionic strength of the buffers used in aqueous solubility measurements.

Conclusion and Recommendations

A thorough understanding of the solubility of this compound is fundamental for its effective use in research and development. This guide has outlined the key physicochemical properties, the profound influence of pH on aqueous solubility, and a robust experimental protocol for its determination using the shake-flask method coupled with HPLC analysis.

Key Recommendations for Researchers:

-

Always experimentally determine the solubility in the specific solvent system of interest; do not rely solely on predicted values.

-

Control and report the pH of aqueous solubility measurements, as this is a critical parameter.

-

Use a validated, stability-indicating analytical method for quantification to ensure accurate results and monitor for potential degradation.

-

Characterize the solid form of the material being tested to account for potential polymorphism.

-

Be mindful of the potential for hydrolysis of the dioxolane ring in acidic media and take appropriate measures to monitor for it.

By adhering to these principles and methodologies, researchers can generate high-quality, reliable solubility data for this compound, enabling more informed decisions in their synthetic and development endeavors.

References

-

How do you perform the shake flask method to determine solubility?. Quora. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie. [Link]

-

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. PubChem. [Link]

-

The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. National Institutes of Health. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

-

Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. MDPI. [Link]

-

Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. [Link]

-

(PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

-

Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method. ResearchGate. [Link]

-

Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

-

Pharmaceutical Polymorphism Screening & Selection. Charles River Laboratories. [Link]

-

R-2,2-Dimethyl-[1][21]dioxolane-4-carboxylic acid methyl ester. Aromalake Chemical Co., Ltd. [Link]

-

Polymorphic Screening. Dalton Pharma Services. [Link]

-

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. ChemBK. [Link]

-

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. PubChem. [Link]

-

1,3-Dioxolane-4-methanol, 2,2-dimethyl-. NIST WebBook. [Link]

-

hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

-

Separation of 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics. [Link]

-

1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-. NIST WebBook. [Link]

Sources

- 1. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 114746-70-2 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Polymorphic Screening - Polymorph Screening [dalton.com]

- 14. researchgate.net [researchgate.net]

- 15. criver.com [criver.com]

- 16. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 18. scielo.br [scielo.br]

- 19. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. enamine.net [enamine.net]

An In-depth Technical Guide on the Stability and Storage of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for ensuring the integrity of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work.

Executive Summary

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, containing both a carboxylic acid and a cyclic ketal (dioxolane ring), dictates its stability profile. The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the dioxolane ring. This guide elucidates the chemical principles governing its stability, provides detailed protocols for storage and handling, and outlines experimental workflows for stability assessment and validation.

Chemical Structure and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its two primary functional groups: the carboxylic acid and the 1,3-dioxolane ring.

-

1,3-Dioxolane Ring: This moiety is a cyclic ketal formed from glycerol and acetone. Ketals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid and water.[1][2] The acidic environment protonates one of the ring oxygens, initiating a ring-opening cascade to yield glycerol-4-carboxylic acid and acetone.

-

Carboxylic Acid Group: The carboxylic acid functionality imparts acidic properties to the molecule. This creates the potential for auto-catalysis of the dioxolane ring hydrolysis, particularly if moisture is present. The stability of carboxylic acids themselves is generally high, though they can undergo decarboxylation under harsh thermal stress. However, the primary stability concern for this molecule is not the carboxylic acid group itself, but its influence on the dioxolane ring.

The interplay between these two groups is a critical consideration for the stability of the compound. The presence of the carboxylic acid means that the molecule can create its own acidic environment when dissolved in a protic solvent, such as water.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of the dioxolane ring. This reaction is catalyzed by the presence of an acid, which can be an external contaminant or the molecule's own carboxylic acid group.

The mechanism proceeds as follows:

-

Protonation of one of the dioxolane oxygen atoms by an acid (H₃O⁺).

-

Cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation intermediate.[3][4]

-

Nucleophilic attack by water on the carbocation.

-

Deprotonation to yield the ring-opened diol product and acetone.

This degradation pathway is depicted in the diagram below.

Caption: Mechanism of acid-catalyzed hydrolysis.

Recommended Storage and Handling Protocols

To maintain the chemical and chiral integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool location. Refrigeration (2-8 °C) is advised for long-term storage. | Reduces the rate of potential degradation reactions. |

| Moisture | Store in a tightly sealed container in a dry environment. Storage under an inert gas (e.g., argon or nitrogen) is recommended.[5] | Prevents the ingress of atmospheric moisture, which is a key reactant in the hydrolysis of the dioxolane ring. |

| Light | Protect from light.[6] | While no specific photolytic degradation pathways are documented, protection from light is a general best practice for complex organic molecules. |

| pH | Avoid contact with acidic conditions. | The dioxolane ring is susceptible to acid-catalyzed hydrolysis.[2][7] |

| Incompatibilities | Store away from strong oxidizing agents and strong acids.[8] | Strong acids will accelerate hydrolysis. Strong oxidizing agents can potentially react with the molecule. |

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

-

Minimize exposure to atmospheric moisture during handling.

-

For solutions, use anhydrous solvents where possible, unless an aqueous environment is required for the reaction. If using aqueous solutions, be aware of the potential for hydrolysis and consider the pH of the medium.

Experimental Validation of Stability

A comprehensive understanding of the stability of this compound requires empirical data. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[10][11][12]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[12] This helps to rapidly identify degradation pathways and products.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

-

Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents. A control sample should be stored under recommended conditions.

-

Acid Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 N HCl) and heat gently (e.g., 60 °C).

-

Base Hydrolysis: Treat the solution with a dilute base (e.g., 0.1 N NaOH) and heat gently. The compound is expected to be stable to base, but this should be confirmed.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose a solid sample and a solution to UV light (e.g., 254 nm) and visible light.

-

Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection. A chiral HPLC method should be employed to assess for any racemization.[13]

Long-Term Stability Studies

Long-term stability studies should be conducted under the recommended storage conditions to establish the shelf-life of the compound.

Protocol for Long-Term Stability:

-

Sample Preparation: Package multiple samples of the solid compound in the proposed long-term storage container.

-

Storage: Place the samples in a stability chamber set to the recommended storage conditions (e.g., 5 °C ± 3 °C).

-

Testing Schedule: At defined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove a sample for analysis.

-

Analysis: Analyze the sample for purity, presence of degradation products, and chiral integrity using a validated stability-indicating analytical method.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound.

Recommended Analytical Technique: Chiral HPLC-UV/MS

-

Principle: This method separates the parent compound from its potential degradation products and enantiomer.

-

Column: A chiral stationary phase is necessary to resolve the (R) and (S) enantiomers and to ensure that any chiral degradation products are also separated.

-

Mobile Phase: A typical mobile phase for chiral separations might consist of a mixture of hexane/isopropanol or ethanol with a small amount of an acidic or basic modifier. Method development will be required to optimize the separation.

-

Detection:

-

UV Detection: The carboxylic acid chromophore will allow for UV detection.

-

Mass Spectrometry (MS): MS detection is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information.

-

-

Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of this compound is primarily influenced by the susceptibility of its dioxolane ring to acid-catalyzed hydrolysis. Strict adherence to storage and handling protocols that minimize exposure to moisture and acidic conditions is paramount to preserving its chemical and chiral integrity. The implementation of a robust stability testing program, including forced degradation and long-term studies with a validated stability-indicating chiral analytical method, is essential for ensuring the quality and reliability of this important synthetic intermediate.

References

-

Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. [Link]

-

Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. PubMed. [Link]

-

Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

-

ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. [Link]

-

CHIRAL LABORATORIES. Forced Degradation Studies. [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

-

YouTube. (2013, March 17). Hydrolysis of Acetals and Ketals. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

ACS Publications. (1986, April 1). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. [Link]

-

University of Glasgow. Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. [Link]

-

YouTube. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2025, August 9). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chiral-labs.com [chiral-labs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and application of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure both user safety and experimental integrity. We will explore the compound's physicochemical properties, deconstruct its hazard profile, and provide validated protocols for its use in the laboratory setting, particularly within the context of pharmaceutical research and development.

Introduction: A Valuable Chiral Building Block

This compound (CAS No: 114746-70-2) is a versatile chiral intermediate of significant interest in asymmetric synthesis.[1][2] Its structure incorporates a carboxylic acid functional group and a protected diol in a fixed stereochemical configuration, making it a valuable precursor for the enantioselective synthesis of complex molecules, including pharmaceuticals. The related aldehyde, for instance, is a key intermediate in the synthesis of the anti-tumor drug gemcitabine, underscoring the importance of this chiral scaffold in medicine.[3]

The molecule's utility is derived from its distinct structural features: the isopropylidene ketal acts as a robust protecting group for the vicinal diols of glyceric acid, while the carboxylic acid moiety provides a reactive handle for a wide array of chemical transformations, such as amidation and esterification.[4][5] However, these same features necessitate a thorough understanding of its chemical reactivity and potential hazards to ensure safe and effective use.

Section 1: Physicochemical Profile and Molecular Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 114746-70-2 | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [6][7] |

| Molecular Weight | 146.14 g/mol | [2][6][7] |

| Appearance | White solid to colorless/pale-yellow liquid | [8][9] |

| Melting Point | ~68 °C | [9] |

| Boiling Point | ~244 °C at 760 mmHg | [9] |

| pKa | ~3.12 (Predicted) | [10] |

The molecule's structure is key to its function and its hazards. The carboxylic acid group confers acidic properties, making it corrosive and reactive with bases. The dioxolane ring, while a stable protecting group under many conditions, belongs to a class of chemicals that warrants careful handling.

Caption: Molecular Structure of this compound.

Section 2: Comprehensive Hazard Analysis

Based on data for the racemic mixture and related compounds, this compound must be treated as a hazardous substance. The primary risks are associated with its acidic nature and potential for irritation and corrosion.

GHS Classification (based on racemic data)

| Pictogram | GHS Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[7] | |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | |

| STOT - Single Exposure | H335: May cause respiratory irritation.[7] | |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | |

| Signal Word | Danger |

Causality of Hazards:

-

Serious Eye Damage (H318): This is the most critical hazard. As a carboxylic acid, the compound can be corrosive, especially to the soft tissues of the eye.[11] Contact can lead to irreversible damage. This necessitates the use of stringent eye protection.

-

Skin and Respiratory Irritation (H315, H335): The acidic nature of the compound causes irritation upon contact with skin or mucous membranes in the respiratory tract.[11] This is a common property of non-volatile organic acids.

-

General Dioxolane Class Toxicity: While specific toxicological data for this exact molecule is limited, studies on other dioxolane derivatives have shown potential for systemic toxicity in animals, including effects on the hematopoietic system and kidneys.[12][13] This information serves as a precautionary note, reinforcing the need to minimize exposure through robust engineering controls and PPE.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is essential. The following protocols are designed to mitigate the risks identified in Section 2.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of any aerosols or vapors, directly addressing the H335 respiratory hazard.

-

Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible (<10 seconds travel time) from the work area. The "Causes serious eye damage" (H318) classification makes immediate access to an eyewash station non-negotiable.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is not just a recommendation but a required system to protect the user.

-

Eye and Face Protection: Due to the H318 hazard, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are mandatory whenever handling the compound outside of a sealed container.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or pinholes before each use. Employ proper glove removal technique to avoid cross-contamination.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

Storage and Incompatibility

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials. Many suppliers recommend storage in a freezer at or below -20°C under an inert atmosphere to maintain purity and prevent degradation.

-

Incompatibilities:

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

-

Spill Response:

-

Evacuate all non-essential personnel from the immediate area.

-

Ensure the area is well-ventilated (if safe to do so).

-

Wearing full PPE, cover the spill with a neutral absorbent material suitable for acids, such as sodium bicarbonate or soda ash.[13]

-

Once neutralized, carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[6]

-

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

-

-

Firefighting:

Section 5: Contextual Application in Drug Discovery

Understanding the safety profile of this compound allows for its confident use in synthetic workflows. Its primary application is as a chiral starting material. The carboxylic acid group is a versatile handle for creating more complex structures. For example, it can be coupled with amines to form amides or reduced to an alcohol, all while the stereocenter at the adjacent carbon is preserved.

Caption: Simplified Role in a Pharmaceutical Synthetic Pathway.

The integrity of the chiral center is paramount, and the robust dioxolane protecting group ensures it remains intact during reactions at the carboxyl group. This allows for the construction of enantiomerically pure target molecules, a critical requirement in modern drug development to ensure target specificity and minimize off-target effects.

Conclusion

This compound is a powerful tool for the synthesis of chiral pharmaceuticals and fine chemicals. However, its utility is matched by its potential hazards, primarily stemming from its acidic and corrosive nature. A comprehensive understanding of its GHS classification—especially the high risk of serious eye damage—mandates strict adherence to the engineering controls, PPE protocols, and emergency procedures outlined in this guide. By integrating this safety-conscious mindset into every step of the experimental workflow, researchers can confidently and safely leverage the unique chemical properties of this valuable building block to advance their scientific objectives.

References

- Inhalation toxicity of Dioxole and Dioxolane compounds in the rat. PubMed.

- What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?. LookChem.

- Miscellaneous Unpublished Toxicity Data on 1,3-dioxolane. NTIS.

- Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. Sigma-Aldrich.

- Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. PrepChem.com.

- 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. ChemBK.

- 1,3-Dioxolane. PubChem, National Center for Biotechnology Information.

- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. Sigma-Aldrich.

- 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. Sigma-Aldrich.

- 2,2-Dimethyl-1,3-Dioxolane-4-Carboxylic Acid - Safety Data Sheet. ChemicalBook.

- 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. PubChem, National Center for Biotechnology Information.

- 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid. Echemi.

- 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid 5736-06-1 wiki. Guidechem.

- This compound. BLDpharm.

- Hazardous Substance Fact Sheet - Dioxolane. New Jersey Department of Health.

- 1,3-Dioxolane - SAFETY DATA SHEET. Penta s.r.o..

- SAFETY DATA SHEET - 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol. Sigma-Aldrich.

- (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics.

- SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich.

- 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid. Vulcanchem.

- The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.

- This compound. Sigma-Aldrich.

- A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters.

- Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. National Center for Biotechnology Information.

- Why aren't carboxylic acid groups chiral?. Reddit.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.

Sources

- 1. 114746-70-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 114746-70-2 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 12. Inhalation toxicity of Dioxole and Dioxolane compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nj.gov [nj.gov]

A Comprehensive Technical Guide to (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid and Its Synonyms: A Cornerstone Chiral Building Block in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Synthons in Modern Drug Discovery

In the landscape of contemporary pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. Biological systems, being inherently chiral, often exhibit starkly different responses to different enantiomers of the same molecule. This reality has propelled the demand for enantiomerically pure starting materials, known as chiral building blocks or synthons. These molecules provide a reliable foundation upon which complex, stereochemically defined active pharmaceutical ingredients (APIs) can be constructed, streamlining synthetic routes and mitigating the risks associated with racemic mixtures.[1][2]

This guide focuses on a particularly versatile and widely utilized chiral building block: (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid . Its rigid, protected diol structure, combined with the reactive carboxylic acid functionality, makes it an invaluable intermediate in the asymmetric synthesis of a diverse array of complex molecules, most notably in the field of antiviral nucleoside analogues. We will delve into its nomenclature, physicochemical properties, synthesis, and key applications, providing the in-depth technical insights required by professionals in drug development and chemical research.

Nomenclature and Synonyms: A Multi-faceted Identity

A thorough understanding of a chemical entity in a research and development setting necessitates familiarity with its various names and identifiers. This compound is known by several synonyms, reflecting its structural origins and common usage in the scientific literature and commercial catalogs. The IUPAC name for the racemic mixture is 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.[3]

The (R)-enantiomer, which is the focus of this guide, is derived from D-glyceric acid, and this is often reflected in its nomenclature. The dioxolane ring is formed by the protection of the vicinal diols of glyceric acid with acetone, a common strategy to mask reactive hydroxyl groups during subsequent chemical transformations.

Below is a table summarizing the key synonyms and identifiers for this compound.

| Identifier Type | Identifier | Notes |

| IUPAC Name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |

| Common Synonyms | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | The (+) denotes its dextrorotatory nature. |

| D-Glyceric acid acetonide | Reflects its origin from D-glyceric acid. | |

| (R)-Isopropylideneglyceric acid | "Isopropylidene" refers to the acetone-derived protecting group. | |

| CAS Number | 13198-53-9 | Specific for the (R)-enantiomer. |

| 5736-06-1, 62075-55-2 | Often used for the racemic mixture or unspecified stereochemistry.[3][4] | |

| PubChem CID | 114746702 (for R-isomer, though often linked to racemic entries) |

It is crucial for researchers to be aware of these different identifiers to ensure accurate sourcing of materials and correct interpretation of scientific literature. The CAS number 13198-53-9 should be used to specifically procure the (R)-enantiomer.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The table below summarizes key properties of this compound and its commonly used methyl ester derivative.

| Property | This compound | Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |

| Molecular Formula | C₆H₁₀O₄ | C₇H₁₂O₄ |

| Molecular Weight | 146.14 g/mol [3] | 160.17 g/mol |

| Appearance | White solid | Colorless to pale yellow liquid[5] |

| Melting Point | 68 °C | N/A |

| Boiling Point | 244.2 ± 35.0 °C at 760 mmHg | 70-75 °C at 10 mmHg |

| Density | 1.2 ± 0.1 g/cm³ | 1.106 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.447 | 1.426 |

| Optical Activity ([α]20/D) | Data varies | +8.5° (c = 1.5 in acetone) |

| CAS Number | 13198-53-9 | 52373-72-5 |

Spectroscopic data is vital for reaction monitoring and product characterization. While full spectra are best consulted from primary sources, typical 1H and 13C NMR chemical shifts for the methyl ester derivative are well-documented.[6][7]

Synthesis of this compound: A Chiral Pool Approach

The most common and economically viable route to enantiomerically pure this compound is through the degradation of readily available chiral pool starting materials. D-mannitol, a naturally occurring sugar alcohol, is a frequent choice for this purpose. The synthesis leverages the inherent stereochemistry of D-mannitol to produce the desired (R)-enantiomer of the target molecule.

The general synthetic strategy is outlined below:

Figure 1: General synthetic pathway from D-Mannitol.

Causality Behind Experimental Choices in the Synthesis

-

Protection Step: The initial reaction of D-mannitol with acetone in the presence of an acid catalyst (e.g., H₂SO₄) forms the diacetonide. This step is crucial as it protects the 1,2- and 5,6-diol pairs, leaving the central 3,4-diol free for the subsequent cleavage reaction. The use of acetone is advantageous due to its low cost and the stability of the resulting isopropylidene ketal (dioxolane ring) to a wide range of reaction conditions.

-

Oxidative Cleavage: The central C-C bond of the protected mannitol is cleaved using a strong oxidizing agent like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction is highly specific for vicinal diols and results in the formation of two molecules of (R)-glyceraldehyde acetonide, which is the direct precursor to our target molecule.[8]

-

Oxidation to the Carboxylic Acid: The final step involves the oxidation of the aldehyde group of (R)-glyceraldehyde acetonide to a carboxylic acid. This can be achieved using various oxidizing agents. A common laboratory method involves potassium permanganate (KMnO₄) under basic conditions.[9] Alternatively, for milder conditions that are compatible with sensitive functional groups, catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant such as sodium hypochlorite (NaOCl) can be employed.[10][11]

Self-Validating Protocol: Oxidation of (R)-Glyceraldehyde Acetonide to the Carboxylic Acid

The following is a representative protocol for the oxidation step. The success of this reaction can be validated by monitoring the disappearance of the starting aldehyde and the appearance of the carboxylic acid product via thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (e.g., IR, NMR) of the purified product.

Materials:

-

(R)-Glyceraldehyde acetonide

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (R)-glyceraldehyde acetonide (1 equivalent) in a mixture of tert-butanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium hydroxide (approx. 1.1 equivalents) is added to the flask.

-

A solution of potassium permanganate (approx. 1.1 equivalents) in water is added dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

The mixture is filtered through a pad of Celite to remove the manganese dioxide, and the filter cake is washed with water.

-

The filtrate is washed with ethyl acetate to remove any unreacted starting material.

-

The aqueous layer is acidified to a pH of approximately 2 with concentrated hydrochloric acid.

-

The acidified aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization.

Applications in Drug Development and Asymmetric Synthesis

The utility of this compound and its derivatives, such as the corresponding aldehyde and methyl ester, is most prominent in the synthesis of nucleoside and non-nucleoside analogues with antiviral activity.[12][13] The dioxolane moiety serves as a chiral scaffold, enabling the stereocontrolled introduction of various nucleobases.

Figure 2: Key applications and derivative relationships.

Key Drug Synthesis Examples:

-

Gemcitabine: The corresponding aldehyde, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of Gemcitabine, a pyrimidine nucleoside analogue used in the treatment of various cancers.[5]

-

Sofosbuvir: This chiral building block is structurally related to intermediates used in the synthesis of Sofosbuvir, a direct-acting antiviral medication used to treat hepatitis C.[14][15][16] The synthesis of the complex ribose sugar mimic in Sofosbuvir often starts from chiral precursors where the stereochemistry is set early on, and dioxolane-protected glyceraldehyde derivatives are common starting points for such endeavors.

The carboxylic acid functionality allows for a wide range of transformations. It can be readily converted to its methyl ester, which is often more suitable for certain coupling reactions. The acid can also be activated, for example, as an acid chloride or with coupling reagents like EDC/DMAP, to form amide bonds.[17]

Conclusion: An Indispensable Tool in the Synthetic Chemist's Arsenal

This compound, with its array of synonyms and identifiers, stands as a testament to the power of chiral pool synthesis. Its ready availability in high enantiomeric purity, coupled with its versatile chemical handles, has solidified its position as a cornerstone building block in the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of its properties, synthesis, and reactivity is essential for the efficient and stereocontrolled construction of the next generation of therapeutic agents. As the demand for enantiomerically pure drugs continues to grow, the importance of synthons like this compound will only increase, making it a key player in the ongoing quest for more effective and safer medicines.

References

-

Kim, H. O., Ahn, S. K., Alves, A. J., Beach, J. W., Jeong, L. S., Choi, B. G., Van Roey, P., Schinazi, R. F., & Chu, C. K. (1992). Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity. Journal of Medicinal Chemistry, 35(11), 1987-1995. [Link]

-

The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Kim, C. K., et al. (1993). β-(2S,4S)- and L-α-(2S,4R)-dioxolanyl nucleosides as potential anti-HIV agents: asymmetric synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(1), 30-37. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

Organic Syntheses. (1995). D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses, 72, 6. [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3358-3371.

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

- Kammili, V. R., et al. (2011). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica, 3(5), 141-145.

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

-

Carey, F. A., & Sundberg, R. J. (n.d.). OXIDATIONS 5. [Link]

-

Organic Syntheses. (n.d.). TEMPO-CATALYZED OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 3. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR [m.chemicalbook.com]

- 7. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 15186-48-8|(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 15. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 16. medkoo.com [medkoo.com]

- 17. derpharmachemica.com [derpharmachemica.com]

A Guide to Chiral Pool Synthesis Starting from D-Glyceraldehyde: Strategies and Applications

Abstract

D-Glyceraldehyde, the simplest chiral aldose, stands as a cornerstone in the edifice of asymmetric synthesis. As a readily available C3 building block derived from the chiral pool, it offers a versatile platform for the stereocontrolled synthesis of complex molecules, including rare sugars, natural products, and pharmaceutical intermediates.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic strategies starting from D-glyceraldehyde. We will delve into the critical role of protecting groups, detail key carbon-carbon bond-forming reactions, and present validated protocols for its transformation into valuable synthetic intermediates. The causality behind experimental choices, mechanistic underpinnings, and practical applications will be emphasized to provide a field-proven perspective on leveraging this fundamental chiron.

Introduction: The Power of a Simple Aldose

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes.[1][2] Chiral pool synthesis is a powerful strategy that utilizes these readily available starting materials to construct complex chiral targets, preserving the inherent stereochemistry of the starting material.[3][4]

Among the carbohydrates, D-glyceraldehyde (2,3-dihydroxypropanal) is the archetypal building block.[5] As the configurational standard for all D-sugars, its single stereocenter at C2 provides a reliable anchor for constructing subsequent chiral centers.[5][6] Its utility stems from several key attributes:

-

Fundamental Chirality: It possesses a single, well-defined stereocenter.

-

High Functionality: It contains three distinct functional groups—an aldehyde, a primary alcohol, and a secondary alcohol—offering multiple points for synthetic modification.

-

C3 Building Block: It serves as a versatile three-carbon unit for the iterative construction of larger carbon skeletons.[7]

This guide focuses on the practical manipulation of D-glyceraldehyde, transforming its potential into tangible synthetic outcomes.

Caption: The Chiral Pool Synthesis concept, highlighting D-Glyceraldehyde.

The Gateway Intermediate: (R)-2,3-O-Isopropylidene-D-Glyceraldehyde

Direct use of D-glyceraldehyde is hampered by its propensity to polymerize, form hydrates in aqueous solutions, and the potential for undesired reactions at its two hydroxyl groups.[8][9] Therefore, the first and most critical step in nearly all synthetic sequences is the protection of the vicinal diol. The most common and robust protecting group for this purpose is the acetonide (isopropylidene ketal), which forms the stable, lipophilic, and readily purified (R)-2,3-O-Isopropylidene-D-Glyceraldehyde, often referred to as D-glyceraldehyde acetonide.[9]

This protection strategy is foundational for several reasons:

-

Prevents Polymerization: It blocks the hydroxyl groups, which can participate in intermolecular hemiacetal formation.

-

Enhances Stability: The protected aldehyde is significantly more stable to storage and handling than its unprotected counterpart.[8]

-

Directs Stereochemistry: The rigid five-membered ring formed by the acetonide group provides a highly predictable stereochemical environment, influencing the facial selectivity of nucleophilic additions to the aldehyde carbonyl.

The acetonide is typically prepared from D-mannitol, an inexpensive starting material, through a sequence of di-acetonide formation followed by oxidative cleavage of the central diol with reagents like sodium periodate or lead tetraacetate.[9][10]

Caption: Protection of D-Glyceraldehyde as its acetonide derivative.

Core Synthetic Transformations: Building Complexity

With the stable acetonide in hand, the aldehyde functionality becomes the primary site for synthetic elaboration. The majority of transformations involve the stereoselective addition of carbon nucleophiles to create new C-C bonds and, often, a new stereocenter.

Chain Elongation via Olefination: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[11] When applied to D-glyceraldehyde acetonide, it provides a reliable method for C2 chain extension. The stereochemical outcome of the reaction (E vs. Z alkene) is highly dependent on the nature of the phosphonium ylide used.[12]

-

Non-stabilized Ylides (e.g., R = alkyl): These reactive ylides typically react under kinetic control to produce the Z-alkene as the major product.[12]

-

Stabilized Ylides (e.g., R = CO₂R', CN): These less reactive ylides often react under thermodynamic control, favoring the formation of the more stable E-alkene.[12]

This predictable stereoselectivity allows for the controlled synthesis of either alkene isomer, which are valuable intermediates for further transformations like cyclizations or functional group manipulations.

Addition of Organometallic Reagents: Grignard and Organolithium Reactions